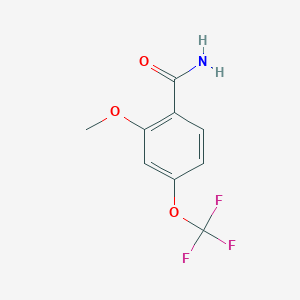

2-Methoxy-4-(trifluoromethoxy)benzamide

Vue d'ensemble

Description

2-Methoxy-4-(trifluoromethoxy)benzamide is an organic compound with the molecular formula C9H8F3NO3 and a molecular weight of 235.16 g/mol . This compound is characterized by the presence of both methoxy and trifluoromethoxy groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(trifluoromethoxy)benzamide typically involves the reaction of 2-methoxy-4-(trifluoromethoxy)benzoic acid with appropriate amines under specific conditions. One common method involves the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Oxidation Reactions

The methoxy group undergoes selective oxidation to yield aldehydes or ketones under strong oxidizing conditions. While specific reagents for this compound are not fully detailed in available literature, analogous benzamide oxidations commonly use:

| Oxidizing Agent | Typical Conditions | Product |

|---|---|---|

| KMnO₄ | Acidic or neutral aqueous media | Aldehyde/Carboxylic acid |

| CrO₃ | Acetic acid, H₂SO₄ catalyst | Ketone |

| Ozone (O₃) | Followed by reductive workup | Aldehyde |

The trifluoromethoxy group remains stable under these conditions due to its strong electron-withdrawing nature .

Amide Functional Group Reactivity

The benzamide’s -CONH₂ group participates in N─S coupling reactions under iron catalysis, as demonstrated in analogous N-methoxy benzamide systems . While direct data for this specific compound is limited, FeCl₃/Et₃N-mediated reactions with sulfoxides in THF/DMSO (1:3) solvents achieve up to 95% yield in related structures:

| Substrate | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|

| N-Methoxy benzamide | FeCl₃ (10 mol%) | Et₃N (2 eq) | THF/DMSO (3:1) | 95% |

This suggests potential applicability for synthesizing sulfoximine derivatives .

Analytical Characterization

Post-reaction analysis employs:

-

¹H/¹³C NMR : Confirms structural integrity and substituent effects .

-

HPLC : Monitors reaction progress and purity (typically >95% for optimized syntheses).

-

HRMS : Validates molecular weight and fragmentation patterns .

Stability and Byproduct Formation

The compound shows thermal stability up to 80°C but may degrade under prolonged heating or strong acidic/basic conditions. Common byproducts include:

-

Hydrolyzed benzoic acid derivatives (in aqueous media).

-

Dehalogenation products under reductive conditions (rare).

Applications De Recherche Scientifique

2-Methoxy-4-(trifluoromethoxy)benzamide is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-Methoxy-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development . The compound can inhibit certain enzymes or receptors, modulating biological pathways and exerting its effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Trifluoromethyl)benzylamine: Similar in structure but lacks the methoxy group.

2-Methoxy-4-(trifluoromethoxy)benzaldehyde: Similar but contains an aldehyde group instead of an amide.

Uniqueness

2-Methoxy-4-(trifluoromethoxy)benzamide is unique due to the presence of both methoxy and trifluoromethoxy groups, which confer distinct chemical and physical properties. These groups enhance its stability, lipophilicity, and reactivity, making it a versatile compound in various research applications .

Activité Biologique

2-Methoxy-4-(trifluoromethoxy)benzamide, an organic compound with a unique chemical structure, has garnered attention for its potential biological activities. Characterized by a methoxy and a trifluoromethoxy group attached to a benzamide backbone, it possesses a molecular formula of C10H8F3NO3 and a molecular weight of approximately 235.162 g/mol. This article reviews the biological activity of this compound, focusing on its interactions with biomolecules, potential therapeutic applications, and relevant research findings.

The presence of fluorine atoms in the structure enhances the compound's reactivity and biological activity. The trifluoromethoxy group notably increases lipophilicity, which may improve bioavailability and therapeutic potential.

Interaction with Biomolecules

Research indicates that this compound interacts with various biomolecules, including proteins and enzymes. It has been shown to modulate enzyme activity, which is beneficial in therapeutic contexts. Specifically, it may inhibit pathways involved in inflammation and cancer progression, making it a subject of pharmacological interest .

Anti-inflammatory Properties

The compound exhibits potential anti-inflammatory effects. Studies suggest that it can inhibit specific enzymatic pathways associated with inflammatory responses. This property positions it as a candidate for further investigation in treating inflammatory diseases.

Anticancer Activity

Preliminary research indicates that this compound may possess anticancer properties. Its structural similarity to other benzamide derivatives known for their anticancer activity suggests it could be effective against various cancer cell lines. For example, compounds with similar structures have demonstrated significant antiproliferative effects in breast cancer cells .

Synthesis and Evaluation

A study focused on synthesizing derivatives of benzamide compounds evaluated their biological activities against several protozoan parasites, including T. gondii and P. falciparum. While specific data on this compound's efficacy was limited, the findings highlight the importance of structural modifications in enhancing biological activity .

Comparative Analysis

The following table summarizes structural comparisons between this compound and related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide | Contains a methyl group on nitrogen | Enhanced solubility due to additional methyl group |

| 4-Trifluoromethylbenzamide | Lacks methoxy substitution | Focused on fluorine effects without methoxy influence |

| 2-Fluoro-4-(trifluoromethoxy)benzamide | Fluoro substitution instead of methoxy | Different electronic properties affecting reactivity |

This table illustrates how variations in functional groups can impact chemical behavior and biological activity.

The mechanism by which this compound exerts its biological effects involves binding to specific receptors or enzymes within the body. This binding modulates various biochemical pathways, including those related to inflammation and cancer cell proliferation .

Propriétés

IUPAC Name |

2-methoxy-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c1-15-7-4-5(16-9(10,11)12)2-3-6(7)8(13)14/h2-4H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXQJWZLSVMXFLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OC(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901280462 | |

| Record name | 2-Methoxy-4-(trifluoromethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901280462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886500-76-1 | |

| Record name | 2-Methoxy-4-(trifluoromethoxy)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886500-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-4-(trifluoromethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901280462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.